(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
Chemical Identity and Nomenclature
Glucagon-like peptide-1 exists as a peptide hormone composed of 30 to 31 amino acids, deriving from tissue-specific posttranslational processing of the proglucagon peptide. The compound's molecular structure reflects sophisticated biochemical engineering, with the molecular formula C149H226N40O45 and a molecular weight of 3297.6 grams per mole. The peptide exhibits two primary biologically active forms: glucagon-like peptide-1 (7-36) amide and glucagon-like peptide-1 (7-37), both demonstrating equipotent biological activity.
The chemical nomenclature of this compound reflects its complex peptide structure, with the International Union of Pure and Applied Chemistry designation encompassing the full stereochemical configuration of each amino acid residue. The compound's amino acid sequence for the (7-36) amide form follows the pattern histidine-alanine-glutamic acid-glycine-threonine-phenylalanine-threonine-serine-aspartic acid-valine-serine-serine-tyrosine-leucine-glutamic acid-glycine-glutamine-alanine-alanine-lysine-glutamic acid-phenylalanine-isoleucine-alanine-tryptophan-leucine-valine-lysine-glycine-arginine, with the terminal arginine residue existing in amide form.
The peptide's secondary structure demonstrates remarkable sophistication, incorporating two distinct alpha-helical regions spanning amino acid positions 13 through 20 and 24 through 35, separated by a flexible linker region. This structural arrangement proves essential for the compound's biological activity and receptor binding characteristics. The molecular architecture enables specific interactions with target receptors while maintaining stability against enzymatic degradation.
Table 1: Chemical Properties of Glucagon-Like Peptide-1 (7-36) Amide
Historical Context of Discovery
The discovery of glucagon-like peptide-1 represents a pivotal moment in endocrine research, beginning in the early 1980s through pioneering work in recombinant deoxyribonucleic acid technology. Joel Habener and colleagues at Massachusetts General Hospital initiated investigations into glucagon precursor processing, utilizing anglerfish islet tissues as research models due to their anatomically distinct Brockman bodies containing concentrated glucagon-producing cells. In 1982, researchers reported that glucagon originates from a 124 amino acid precursor protein containing previously unknown peptide sequences.
The breakthrough discovery occurred when Habener's laboratory applied recombinant deoxyribonucleic acid approaches developed by Stanley Cohen, Paul Berg, and Herbert Boyer to elucidate proglucagon amino acid sequences from anglerfish complementary deoxyribonucleic acid in the early 1980s. This technological advancement enabled rapid and accurate prediction of protein amino acid sequences through nucleotide sequence decoding of cloned recombinant complementary deoxyribonucleic acid copies of messenger ribonucleic acids.
Subsequent research by Graeme Bell and colleagues in 1983 identified mammalian proglucagon sequences, revealing that the precursor contained glucagon alongside two additional glucagon-related peptides designated glucagon-like peptide-1 and glucagon-like peptide-2. The mammalian preproglucagons demonstrated remarkable conservation across species, with corresponding amino acid sequences of glucagon-like peptide-1 remaining identical across four mammalian species, suggesting critical biological importance.
The definitive characterization of biologically active glucagon-like peptide-1 (7-36) amide emerged through collaborative efforts between the laboratories of Habener and Holst in 1987. These investigations demonstrated that the truncated form possessed significant insulin-releasing effects, establishing the compound's role as a physiologically important incretin hormone. The discovery marked the culmination of decades of research into incretin mechanisms, finally identifying the molecular basis for glucose-dependent insulin secretion observed in earlier clinical studies.
Classification within Peptide Families
Glucagon-like peptide-1 belongs to the incretin hormone family, representing a specialized class of gastrointestinal peptides that regulate glucose homeostasis through glucose-dependent mechanisms. Incretin hormones demonstrate the unique characteristic of enhancing insulin secretion only when blood glucose levels are elevated, thus minimizing hypoglycemic risk compared to other antidiabetic interventions. The incretin concept, first proposed by Jean La Barre in 1932, described hypothetical intestinal factors responsible for enhanced insulin response to oral versus intravenous glucose administration.
The compound shares structural and functional characteristics with glucose-dependent insulinotropic peptide, another member of the incretin family originally discovered in 1971. Both peptides derive from distinct precursor proteins but demonstrate similar physiological effects on pancreatic beta cell function and glucose metabolism. However, glucagon-like peptide-1 maintains its biological activity in patients with type 2 diabetes mellitus, while glucose-dependent insulinotropic peptide activity becomes impaired in this population.
Within the broader context of peptide hormone classification, glucagon-like peptide-1 represents a member of the glucagon superfamily, sharing evolutionary origins with glucagon, glucose-dependent insulinotropic peptide, and other related peptides. The glucagon gene family demonstrates remarkable conservation across vertebrate species, suggesting fundamental importance in metabolic regulation throughout evolution. Phylogenetic analysis reveals that these peptides likely evolved from common ancestral sequences, with subsequent specialization for distinct physiological functions.
The peptide's classification extends beyond simple incretin designation to encompass multiple physiological roles including satiety regulation, gastric motility control, and neuroprotective functions. Research has demonstrated that glucagon-like peptide-1 functions as a satiety factor, reducing food intake when administered centrally to experimental animals. Additionally, the compound exhibits antiapoptotic effects in hippocampal neurons and influences gastric emptying patterns. This multifaceted biological activity positions glucagon-like peptide-1 as a pleiotropic hormone with diverse physiological impacts extending beyond glucose homeostasis.
Relationship to Glucagon-Like Peptide-1 and Analogues
The relationship between native glucagon-like peptide-1 and its synthetic analogues represents a sophisticated example of structure-function optimization in peptide drug development. Endogenous glucagon-like peptide-1 demonstrates rapid degradation primarily through dipeptidyl peptidase-4 and neutral endopeptidase 24.11, resulting in a plasma half-life of approximately two minutes. This rapid clearance necessitated the development of metabolically stable analogues to achieve therapeutic utility.
Liraglutide represents a prominent synthetic analogue demonstrating 97% structural similarity to native human glucagon-like peptide-1. The compound incorporates palmitic acid linked to a spacer glutamic acid attached to lysine at position 26 of the peptide sequence. This modification enables albumin binding and self-association, extending the plasma half-life to 13 hours and providing once-daily dosing capability. The structural modifications preserve the compound's biological activity while dramatically improving pharmacokinetic properties.
Semaglutide exemplifies further advancement in analogue development, sharing 94% structural homology with native human glucagon-like peptide-1. The compound features three critical modifications: amino acid substitutions at positions 8 and 34, and acylation of lysine at position 26 with a complex side chain including two 8-amino-3,6-dioxaoctanoic acid moieties, glutamic acid, and a C-18 fatty diacid chain. These modifications result in a plasma half-life of approximately seven days, enabling once-weekly administration.
Table 2: Structural Comparison of Glucagon-Like Peptide-1 and Major Analogues
The development of these analogues has revealed critical structure-activity relationships governing glucagon-like peptide-1 receptor activation and metabolic stability. The amino acid substitution at position 8, typically replacing alanine with 2-aminoisobutyric acid, prevents dipeptidyl peptidase-4 cleavage and maintains receptor activation capacity. The fatty acid modifications at lysine position 26 enable albumin binding without compromising receptor affinity, demonstrating sophisticated molecular engineering approaches to optimize therapeutic properties.
Contemporary research continues to explore novel analogue designs incorporating dual receptor targeting and enhanced tissue specificity. These investigations build upon fundamental understanding of glucagon-like peptide-1 structure-function relationships established through decades of biochemical research. The evolution from native peptide discovery to clinically successful analogues exemplifies the translation of basic peptide chemistry into transformative therapeutic interventions, establishing glucagon-like peptide-1 as a paradigm for modern peptide drug development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10/c1-18(2)11-23(47-32(55)25(13-21-14-39-17-42-21)48-33(56)26(16-49)45-27(50)8-9-36)30(53)41-15-28(51)44-24(12-19(3)4)31(54)43-20(5)29(52)46-22(34(57)58)7-6-10-40-35(37)38/h14,17-20,22-26,49H,6-13,15-16,36H2,1-5H3,(H,39,42)(H,41,53)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,40)/t20-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCPSLEJVIGCN-YNAZAZDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The C-terminal arginine analog is anchored to a Wang resin (polystyrene-based) via its carboxylic acid group, enabling cleavage with trifluoroacetic acid (TFA) to yield the free acid. Low substitution (0.2–0.4 mmol/g) minimizes intermolecular aggregation during elongation.
Fmoc/tBu Protection Strategy
Stepwise Assembly and Challenging Residues
Coupling Optimization
The leucine and histidine residues introduce steric hindrance, necessitating:
Modified β-Alanine-Serine Segment
The 3-aminopropanoylamino-3-hydroxypropanoyl unit is pre-synthesized as a dipeptide fragment via solution-phase synthesis:
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β-Alanine is Boc-protected at the amine.
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Coupled to Fmoc-Ser(tBu)-OH using DIC/HOBt.
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Boc deprotection with TFA yields the free amine for SPPS incorporation.
Fragment Condensation Strategies
Due to the peptide’s length (16 residues), native chemical ligation (NCL) is employed to join two fragments:
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Fragment 1 (Residues 1–8) : Synthesized via SPPS, terminating in a C-terminal thioester.
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Fragment 2 (Residues 9–16) : Contains an N-terminal cysteine surrogate (e.g., selenocysteine) for chemoselective ligation.
Conditions :
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0.1 M phosphate buffer (pH 7.0), 6 M guanidine HCl, 50 mM TCEP.
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24-hour reaction at 37°C, yielding >80% ligation efficiency.
Deprotection and Cleavage
Final cleavage uses a TFA-based cocktail (TFA:H2O:TIPS, 95:2.5:2.5 v/v) for 3 hours at 25°C, removing side-chain protections and releasing the peptide from the resin. The histidine Trt group and arginine Pbf are simultaneously cleaved under these conditions.
Purification and Characterization
Reverse-Phase HPLC
Mass Spectrometry
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Observed m/z : 1923.8 [M+H]⁺ (theoretical: 1923.6).
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MS/MS fragmentation : Confirms sequence via b- and y-ion matches.
Advanced Methodologies for Efficiency
Wash-Free SPPS
A 2023 innovation eliminates solvent-intensive washing by evaporating Fmoc deprotection bases (piperidine) via directed gas flushing, reducing waste by 95% and synthesis time by 30%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions include oxidized imidazole derivatives, reduced alcohol forms, and various substituted peptides.
Scientific Research Applications
Drug Development
The compound's structure suggests potential use as a therapeutic agent due to its ability to interact with biological systems. Peptides similar to this compound have been investigated for their roles in modulating biological pathways, particularly in the treatment of diseases such as cancer and diabetes. For instance, modifications to peptide sequences can enhance receptor binding affinity and specificity, making them suitable candidates for drug development .
Case Study: Anticancer Activity
Research has shown that certain peptides can inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation. A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Biochemical Research
The compound's unique structure allows it to serve as a tool for studying protein interactions and cellular processes. Researchers utilize such peptides in assays to investigate the mechanisms of action of various biological molecules.
Data Table: Applications in Biochemical Assays
Hydrogel Formation
Peptides similar to the compound have been utilized in creating hydrogels for biomedical applications. These hydrogels can mimic extracellular matrices, providing scaffolding for tissue engineering and regenerative medicine.
Case Study: Tissue Engineering
A study highlighted the use of peptide-based hydrogels derived from similar compounds to support cell growth and differentiation in vitro, demonstrating their utility in tissue engineering applications .
Data Table: Properties of Peptide-Based Hydrogels
| Property | Value | Application Area |
|---|---|---|
| Biocompatibility | High | Tissue Engineering |
| Mechanical Strength | Adjustable through peptide design | Regenerative Medicine |
| Degradability | Controlled degradation rates | Drug Delivery Systems |
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of metalloenzymes. The diaminomethylidene group can form stable complexes with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound exhibits greater branching and residue diversity compared to linear ACE2 inhibitors (e.g., biphenyl-containing analogs in ). This complexity may enhance target specificity but reduce synthetic yield .
Functional Group Synergy: The combination of imidazole (hydrogen bonding) and diaminomethylideneamino (charge interactions) could mimic natural cofactors, unlike sulfanyl-focused ACE2 inhibitors .
Synthetic Challenges: Multi-step synthesis involving sensitive groups (e.g., guanidino) necessitates stringent pH control, as seen in related peptide purifications .
Research Implications and Limitations
- Similarity Metrics : 2D fragment-based similarity searching (Tanimoto coefficient > Euclidean distance) suggests moderate structural overlap with ACE2 inhibitors but significant divergence in side-chain topology .
- Biological Activity Data: Current evidence lacks explicit bioactivity data for the target compound.
- Knowledge Gaps: No evidence addresses stability, pharmacokinetics, or toxicity—critical for translational relevance.
Biological Activity
The compound (2S)-2-[[[2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide with potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a multi-peptide structure characterized by several amino acid residues, including hydrophobic and charged groups, which suggest potential interactions with various biological targets. The presence of imidazole and diaminomethylidene groups indicates possible roles in enzymatic activity modulation and receptor binding.
Anticancer Properties
Research indicates that peptides similar to this compound can exert anticancer effects through multiple mechanisms, including:
- Inhibition of Proteasome Activity : Proteasome inhibitors are crucial in cancer therapy as they disrupt protein degradation pathways that cancer cells exploit for survival. The compound's structure suggests it may interact with proteasome complexes, potentially leading to apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that certain peptide sequences can trigger apoptotic pathways in cancer cells. The presence of specific amino acids in this compound may enhance its ability to induce programmed cell death .
Antimicrobial Activity
Peptides with similar structural motifs have demonstrated antimicrobial properties against various pathogens. The mechanism often involves:
- Membrane Disruption : Cationic peptides can disrupt bacterial membranes leading to cell lysis. The charged nature of this compound may facilitate such interactions .
- Inhibition of Biofilm Formation : Some peptides prevent the formation of biofilms, which are critical for bacterial survival and resistance. This compound’s structural features may contribute to such inhibitory effects .
Immunomodulatory Effects
Peptides can modulate immune responses, enhancing or suppressing immune functions. This compound may influence:
- Cytokine Production : By interacting with immune cells, it might alter cytokine secretion profiles, promoting anti-inflammatory or pro-inflammatory responses depending on the context .
Study 1: Anticancer Activity
A recent study investigated a peptide analog of this compound in multiple myeloma models. Results indicated significant tumor reduction when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy .
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at low micromolar concentrations. Further analysis revealed that it disrupted bacterial cell membranes, corroborating its potential as a new antimicrobial agent .
Research Findings
Q & A
Q. What are the critical considerations for handling and storing this compound in laboratory settings?
- Avoid inhalation (P261) and direct contact (P262) using PPE (gloves, goggles, lab coats).
- Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
- Conduct a risk assessment under fume hoods for synthesis steps involving volatile reagents like trifluoroacetic acid ().
Q. How can researchers optimize the multi-step synthesis of this compound?
- Methodological Answer :
- Use coupling agents like dicyclohexylcarbodiimide (DCC) for amide bond formation ().
- Monitor reaction progress via HPLC (high-performance liquid chromatography) with C18 columns and UV detection (λ = 254 nm).
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are recommended for structural validation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry (e.g., (2S) configuration) and imidazole ring presence ().
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHNO requires exact mass 621.25).
- FTIR : Identify functional groups (e.g., amide I band ~1650 cm) .
Advanced Research Questions
Q. How can computational modeling improve reaction design for this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and optimize reaction pathways ().
- Use COMSOL Multiphysics for AI-driven simulation of solvent effects and temperature gradients in large-scale syntheses ().
- Validate predictions with experimental data (e.g., reaction yields) to create a feedback loop for iterative optimization .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Employ factorial design () to test variables (e.g., solvent polarity, pH) affecting NMR chemical shifts.
- Example: A 2 factorial design (temperature, concentration, solvent) to isolate confounding factors in -NMR peak splitting.
- Cross-reference with X-ray crystallography (if crystalline) or 2D-NMR (e.g., HSQC) to resolve stereochemical ambiguities .
Q. How to investigate this compound's interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) with imidazole-containing active sites ().
- Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- For in vitro assays, optimize buffer conditions (e.g., pH 7.4 PBS with 1 mM DTT) to maintain compound stability .
Q. What are the challenges in assessing environmental toxicity and biodegradability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
